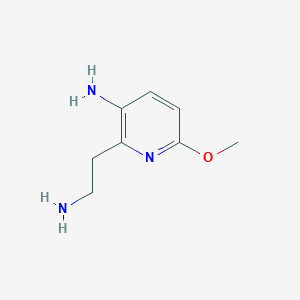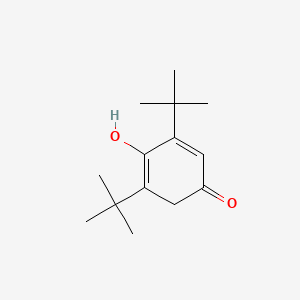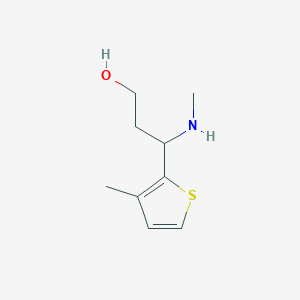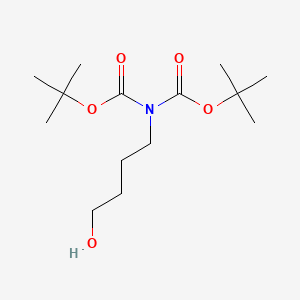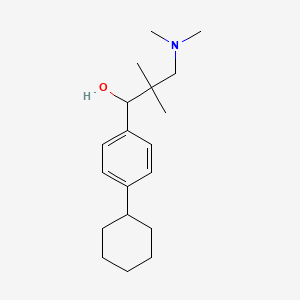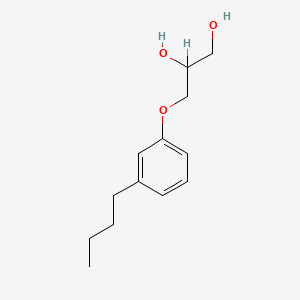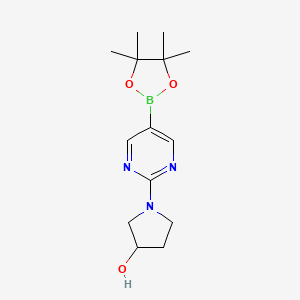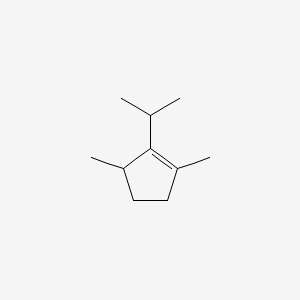
3-methoxy-N,N-bis(3-phenylprop-2-enyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methoxy-N,N-bis(3-phenylprop-2-enyl)aniline is an organic compound with the molecular formula C25H25NO It is characterized by the presence of a methoxy group attached to an aniline core, with two phenylprop-2-enyl groups attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N,N-bis(3-phenylprop-2-enyl)aniline typically involves the reaction of 3-methoxyaniline with cinnamyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetone, and the mixture is heated to facilitate the reaction . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the compound’s purity and yield.
化学反应分析
Types of Reactions
3-Methoxy-N,N-bis(3-phenylprop-2-enyl)aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The phenylprop-2-enyl groups can be reduced to form saturated derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated derivatives of the phenylprop-2-enyl groups.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
科学研究应用
3-Methoxy-N,N-bis(3-phenylprop-2-enyl)aniline has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-methoxy-N,N-bis(3-phenylprop-2-enyl)aniline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
相似化合物的比较
Similar Compounds
3-Methoxy-N-(3-methoxyphenyl)aniline: Similar structure but with different substituents on the aromatic rings.
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: Another compound with a methoxy group and phenylprop-2-enyl moiety.
Uniqueness
3-Methoxy-N,N-bis(3-phenylprop-2-enyl)aniline is unique due to the presence of two phenylprop-2-enyl groups attached to the nitrogen atom, which imparts distinct chemical and biological properties compared to other similar compounds
属性
分子式 |
C25H25NO |
|---|---|
分子量 |
355.5 g/mol |
IUPAC 名称 |
3-methoxy-N,N-bis(3-phenylprop-2-enyl)aniline |
InChI |
InChI=1S/C25H25NO/c1-27-25-18-8-17-24(21-25)26(19-9-15-22-11-4-2-5-12-22)20-10-16-23-13-6-3-7-14-23/h2-18,21H,19-20H2,1H3 |
InChI 键 |
LTTPOOFFLYDCED-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)N(CC=CC2=CC=CC=C2)CC=CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Benzyl-2-(bromomethyl)-6-azaspiro[3.4]octane](/img/structure/B13946741.png)

![4-Chloro-3-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13946754.png)
